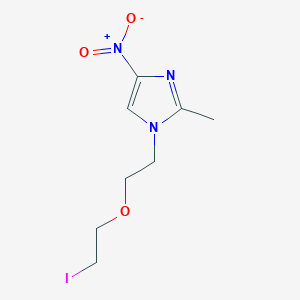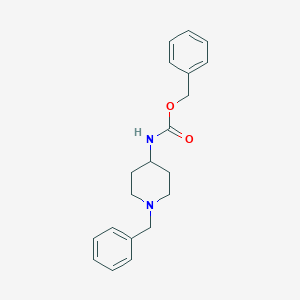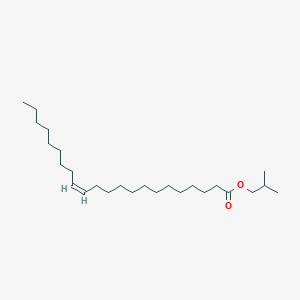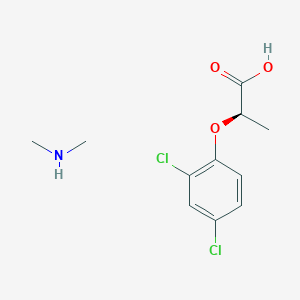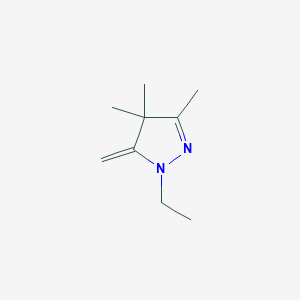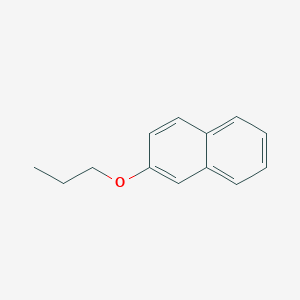![molecular formula C16H15NS B028636 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole CAS No. 104169-10-0](/img/structure/B28636.png)
3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole, also known as PBTZ169, is a benzothiazole derivative that has gained attention due to its potential as a therapeutic agent. This compound has shown promising results in various scientific research studies, particularly in the field of tuberculosis treatment.
Mecanismo De Acción
The exact mechanism of action of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole is not fully understood. However, studies have shown that this compound targets multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has been shown to inhibit the activity of DprE1, an enzyme involved in the biosynthesis of cell wall arabinan, and QcrB, an enzyme involved in the electron transport chain of the bacterium. This dual mechanism of action may contribute to the potent activity of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole against tuberculosis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has low toxicity and is well-tolerated in animal models. This compound has also been shown to have good pharmacokinetic properties, with high bioavailability and a long half-life. In addition to its activity against tuberculosis, 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has also been shown to have activity against other bacterial pathogens, such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole in lab experiments is its potent activity against tuberculosis. This compound has shown activity against both drug-susceptible and drug-resistant strains of the bacterium, making it a promising candidate for future tuberculosis treatments. However, one limitation of using 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole in lab experiments is its relatively high cost compared to other tuberculosis drugs.
Direcciones Futuras
There are several future directions for the study of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole. One area of interest is the development of combination therapies that include 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole. Studies have shown that this compound has a synergistic effect when used in combination with other tuberculosis drugs, and further research in this area could lead to the development of more effective tuberculosis treatments. Another area of interest is the study of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole's activity against other bacterial pathogens. Further research in this area could lead to the development of new antibiotics that target multiple bacterial pathogens. Finally, there is a need for more research on the mechanism of action of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole. Understanding the exact mechanism of action of this compound could lead to the development of more potent tuberculosis treatments.
Conclusion:
In conclusion, 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole is a promising compound for the treatment of tuberculosis. This compound has shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, and has good pharmacokinetic properties. Further research in this area could lead to the development of more effective tuberculosis treatments and new antibiotics that target multiple bacterial pathogens.
Métodos De Síntesis
The synthesis of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole involves the reaction of 2-phenylvinylamine and 2-methylthio-1,3-benzothiazole in the presence of a catalyst. The resulting compound is then purified through column chromatography. This method has been reported to yield high purity and good yields of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole.
Aplicaciones Científicas De Investigación
3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential as a therapeutic agent for tuberculosis. This compound has shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has also been shown to have a synergistic effect when used in combination with other tuberculosis drugs, such as rifampicin and isoniazid.
Propiedades
Número CAS |
104169-10-0 |
|---|---|
Nombre del producto |
3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole |
Fórmula molecular |
C16H15NS |
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
3-methyl-2-[(E)-2-phenylethenyl]-2H-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-12,16H,1H3/b12-11+ |
Clave InChI |
NVYGHKKDZBBWMV-VAWYXSNFSA-N |
SMILES isomérico |
CN1C(SC2=CC=CC=C21)/C=C/C3=CC=CC=C3 |
SMILES |
CN1C(SC2=CC=CC=C21)C=CC3=CC=CC=C3 |
SMILES canónico |
CN1C(SC2=CC=CC=C21)C=CC3=CC=CC=C3 |
Sinónimos |
Benzothiazole, 2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



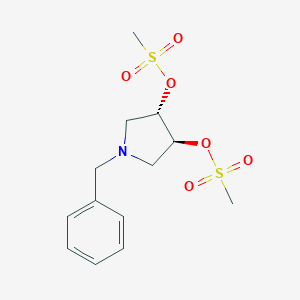
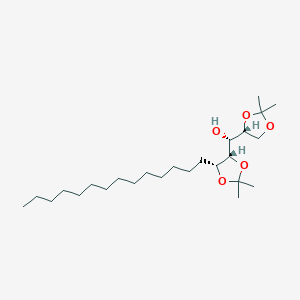


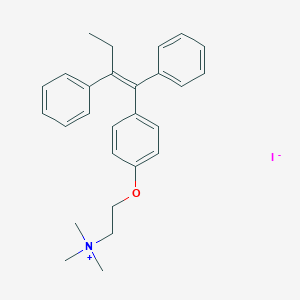
![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
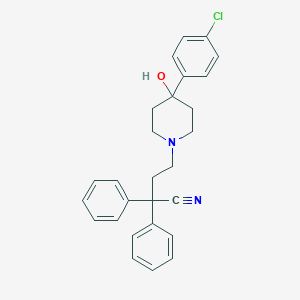
![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
